molecular formula C10H10BrFO2 B1418789 Ethyl 2-(4-bromo-2-fluorophenyl)acetate CAS No. 924312-09-4

Ethyl 2-(4-bromo-2-fluorophenyl)acetate

Cat. No.: B1418789
CAS No.: 924312-09-4
M. Wt: 261.09 g/mol
InChI Key: NAIAJPLUTCZXKC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-fluorophenyl)acetate is a chemical compound with the molecular formula C10H10BrFO2 It is an ester derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromo-2-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-fluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 2-(4-bromo-2-fluorophenyl)ethanol.

    Oxidation: Formation of 4-bromo-2-fluorophenylacetic acid.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2-fluorophenyl)acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, it has been studied as an inhibitor of carbonic anhydrase II, which plays a role in various physiological processes . The compound’s bromine and fluorine substituents contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Ethyl 2-(4-bromo-2-fluorophenyl)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(4-bromo-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIAJPLUTCZXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672277
Record name Ethyl (4-bromo-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924312-09-4
Record name Ethyl (4-bromo-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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